molecular formula C16H19N3O3S3 B6494693 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1008249-79-3

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6494693
CAS No.: 1008249-79-3
M. Wt: 397.5 g/mol
InChI Key: VJFPUNNELAYUCE-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused with a tetrahydro ring system, coupled with a thiophene-2-sulfonyl-substituted pyrrolidine carboxamide moiety. The benzothiazole scaffold is known for its bioactivity in kinase inhibition and antimicrobial agents, while the thiophene sulfonyl group may enhance solubility or binding affinity.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c20-15(18-16-17-11-5-1-2-7-13(11)24-16)12-6-3-9-19(12)25(21,22)14-8-4-10-23-14/h4,8,10,12H,1-3,5-7,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPUNNELAYUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or biochemical data for the target compound are available in the provided materials. The evidence focuses on imidazopyridines, which are structurally distinct.
  • Hypothetical Activity: Benzothiazoles (e.g., riluzole) are known for neuroprotective and anticancer activity, while sulfonamides (e.g., celecoxib) target cyclooxygenases. The target’s dual motifs may offer unique selectivity, but experimental validation is required.

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